Triazolothiazoles
Triazolothiazoles are a class of heterocyclic compounds featuring both triazole and thiazole rings in their structure. These molecules exhibit a rich array of potential applications due to their structural complexity and chemical versatility, which can be tailored for various industries.
Typically, triazolothiazoles consist of five-membered and six-membered rings that are linked together through shared atoms. The unique combination of electron-donating and accepting properties from the nitrogen and sulfur heteroatoms in these rings confers them with significant electronic properties, making them attractive for use as ligands in coordination chemistry.
In pharmaceuticals, triazolothiazoles have shown promising activity as anti-inflammatory agents, antifungal compounds, and potential anticancer drugs due to their ability to interact with biomolecules. Additionally, they are used in the development of metal complexes that can act as catalysts or exhibit other catalytic properties.
Moreover, these compounds find application in agrochemicals, where their structure allows for the design of effective pesticides. Their synthesis is also of interest for academic research and industry due to the challenges involved and the potential benefits they offer.
Overall, triazolothiazoles represent a diverse group of molecules with broad applications across multiple sectors, from pharmaceuticals to agriculture, highlighting their importance in chemical research and development.

Related Literature
-
Xiao-Hua Li,Bao-Ji Wang,Xue-Feng Yang,Wei-Yang Yu,San-Huang Ke Phys. Chem. Chem. Phys., 2023,25, 27017-27026
-
Carlos E. S. Bernardes,Tomoyuki Mochida Phys. Chem. Chem. Phys., 2015,17, 10200-10208
-
Kevin D. Croft,David O. Kennedy,Francisco A. Tomás-Barberán Food Funct., 2019,10, 514-528
-
Robert C. Chapleski, Jr.,Jesse L. Kern,W. Curtis Anderson, Jr.,Brian K. Long,Sharani Roy Catal. Sci. Technol., 2020,10, 2029-2039
-
Bo Hyun Lee,Kwan-Wook Kwon,Moonsub Shim J. Mater. Chem., 2007,17, 1284-1291
-
8. Hydrothermally synthesized homogeneous Ni–Mo–S structures on Ni-foam cathodes for thermal batteries†Yusong Choi,Tae-Young Ahn,Sang-Hyeon Ha,Jang-Hyeon Cho Chem. Commun., 2019,55, 7300-7302
-
9. Front cover
-
Peter Fuchs,Jérôme Steinhauser,Enrico Avancini,Yaroslav E. Romanyuk,Ayodhya N. Tiwari RSC Adv., 2016,6, 53768-53776
Recommended suppliers
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5